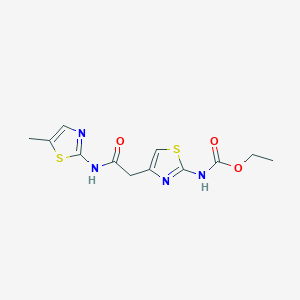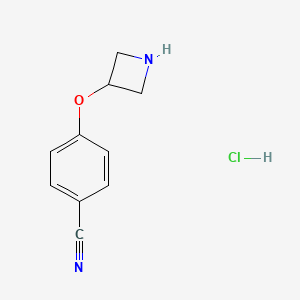![molecular formula C18H15N5O B2497461 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034354-26-0](/img/structure/B2497461.png)
3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide and related compounds typically involves multiple synthesis routes starting from specific nitrobenzoic acids or pyridinyl derivatives as starting materials. These processes often utilize a series of reactions including condensation, nucleophilic addition, and cyclization to achieve the desired heterocyclic framework. For example, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound with a similar structural motif, was synthesized from 4-(methylamino)-3-nitrobenzoic acid through a multistep route, highlighting the complexity and diversity of synthetic strategies in this area (Liu et al., 2019).
Molecular Structure Analysis
The structural elucidation of these compounds is often accomplished through a combination of spectroscopic techniques, including IR, NMR, and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. The crystal structure of similar compounds has been determined, revealing intricate details such as dihedral angles between rings and the presence of hydrogen bonds that stabilize the molecular structure (Kumara et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their rich chemistry. For instance, reactions involving pyrazole derivatives have been explored for the synthesis of pyridine and pyrimidine derivatives, showcasing the versatility of the pyrazole ring as a building block in heterocyclic synthesis (Harb et al., 2005). The reactivity of these compounds can be influenced by the presence of substituents on the benzamide and pyrazole rings, opening avenues for the design of molecules with tailored properties.
Scientific Research Applications
Heterocyclic Synthesis
Research has been focused on synthesizing various heterocyclic compounds that incorporate elements of the pyrazole and pyridine groups, which are structurally related to the compound . These studies often aim at developing new synthetic methods for heterocycles that could have potential applications in medicinal chemistry and materials science. For instance, studies have described the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and the creation of innovative heterocycles incorporating thiadiazole moieties with potential insecticidal activities against pests like Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial and Antioxidant Activities
Several compounds that share a structural resemblance with 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. This research suggests potential applications of such compounds in developing new therapeutics or preservatives. For example, the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been explored, indicating some compounds exhibited promising activities (Gouda et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to a variety of biological responses
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
A structurally similar compound has been reported to demonstrate good metabolic stability and oral bioavailability , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can play a significant role in the effectiveness of similar compounds
properties
IUPAC Name |
3-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-11-14-2-1-3-16(10-14)18(24)21-8-9-23-13-17(12-22-23)15-4-6-20-7-5-15/h1-7,10,12-13H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALCSKHSWFEUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)



![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
